molecular formula C13H17N3O3 B14834056 5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide

5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide

Cat. No.: B14834056
M. Wt: 263.29 g/mol
InChI Key: VWMSGKBURGWPEL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group and a pyridine ring substituted with trimethyl and dicarboxamide groups.

Preparation Methods

The synthesis of 5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide involves several steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the cyclopropoxy group and the trimethyl and dicarboxamide substituents. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be investigated for its pharmacological properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

5-cyclopropyloxy-3-N,3-N,4-N-trimethylpyridine-3,4-dicarboxamide

InChI

InChI=1S/C13H17N3O3/c1-14-12(17)11-9(13(18)16(2)3)6-15-7-10(11)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17)

InChI Key

VWMSGKBURGWPEL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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